2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives are generally synthesized through various methods involving aromatic diamines and other organic derivatives .Scientific Research Applications
Synthesis and Pharmacological Properties
One study describes the synthesis of thieno[2,3-d]pyrimidin-4-one 2-thiones, starting from substituted 2-amino-3-carbethoxy-thiophenes, which upon condensation with various isothiocyanates, yield thienylthioureas. These compounds were evaluated for their analgesic and anti-inflammatory activities, with some showing activity levels comparable to acetylsalicylic acid Cannito et al., 1990.
Antitumor Activity
Another study reports on the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives. These compounds showed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines, with some compounds displaying activity levels near those of doxorubicin Hafez & El-Gazzar, 2017.
Antimicrobial Evaluation
A study on novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derived from 1,3-Di(thiophen-2-yl)prop-2-en-1-one showed that some derivatives exhibited mild antimicrobial activities. The structures of these compounds were confirmed through various spectroscopic techniques and density functional calculations Gomha et al., 2018.
Radioligand Imaging
A notable application in radioligand imaging involves the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This compound is part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting the utility of pyrimidine derivatives in diagnostic imaging Dollé et al., 2008.
Green Synthetic Methods
A study presents a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, emphasizing the importance of step economy and reduced environmental impact in the synthesis of pharmacologically relevant compounds Shi et al., 2018.
Mechanism of Action
Target of Action
Thiophene and dioxopyrimidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of thiophene and dioxopyrimidine derivatives can vary widely depending on the specific compound and its targets. They may act by binding to a receptor and modulating its activity, inhibiting an enzyme, or interacting with DNA or RNA .
Biochemical Pathways
Thiophene and dioxopyrimidine derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiophene derivatives have been found to have antiviral activity, potentially affecting viral replication pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiophene and dioxopyrimidine derivatives can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
Result of Action
The molecular and cellular effects of thiophene and dioxopyrimidine derivatives can include changes in cell signaling, gene expression, or cell viability, depending on the specific compound and its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene and dioxopyrimidine derivatives .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S2/c22-21(23,24)13-3-1-4-14(11-13)25-17(28)12-27-16-7-10-32-18(16)19(29)26(20(27)30)8-6-15-5-2-9-31-15/h1-5,7,9-11,16,18H,6,8,12H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKYNKXVITWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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